Journal Name:Science China Chemistry
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IF:0
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Science China Chemistry ( IF 0 ) Pub Date: 2022-08-17 , DOI:
10.1098/rsnr.2021.0071
This article explores the biographies of two gentlewomen, María de Betancourt (1758–1824) and Joana de Vigo (1779–1855), who lived respectively in Tenerife and Menorca, two crucial nodes in the scientific, commercial and military global networks of the late eighteenth century. Some of their scientific and literary contributions are mapped, paying particular attention to how they became active in contemporaneous learned networks. It is argued that the peculiar, intellectually rich microcosms of the islands shaped these women's lives in ways that enabled them to enter learned circles, either real or imaginary, and from a very modest site to contribute to the global circulation of ideas, goods and peoples.
Science China Chemistry ( IF 0 ) Pub Date: 2021-09-01 , DOI:
10.1098/rsnr.2021.0042
The popularizer of astronomy Mary Proctor was well known in her days but has been little remembered since. A prominent lecturer and author, Proctor was trained in the craft of science writing by her father, Richard Proctor. She ‘held the very first place in the profession as a woman’ and promoted the role of women in science throughout her career. Her life illuminates many themes. Mary Proctor spanned the period between entrepreneurial science popularizers and professional science communicators. I suggest that one of her most important legacies is as an early pioneer of the practices of science journalism in the early twentieth century when the relations between science and society were in flux. Yet her legacy has been largely overlooked. A study of Proctor's life reveals multiple interests, diverse opportunities and the way that people are differently remembered.
Science China Chemistry ( IF 0 ) Pub Date: 2021-08-25 , DOI:
10.1098/rsnr.2021.0010
The Hungarian Academy of Sciences (HAS, established in 1825), similar to the academies of the old Soviet bloc, ran a research network from 1950 until 2019 when it was detached from the Academy. The first research institute of the HAS was the Institute of Biochemistry, which started its operation in 1950. Its first director was Imre Szörényi (1905–1959) who lived in emigration in Kiev until he was called back to Hungary in 1950 by the Secretariat of the Hungarian Workers Party. Initially, for a few years research in the Institute was partly influenced by Lepeshinskaya's ‘New Cell Theory’ and Szörényi himself became the chair of the ‘Living Protein’ Committee of the HAS. He returned for more than two years to Kiev where he received a shared Stalin Prize in 1952 for the development of the antibiotic, Microcid. After his final return to Hungary in 1953, he was able to shape the characteristic image of the Institute of Biochemistry, making it one of the leading workshops of Hungarian biochemistry. From 1956 onwards, ideological considerations no longer interfered with the choice of research topics. The relationship between the chemical structure and the specific biological function of enzymes became the main profile of the Institute. In spite of his untimely death, Szörényi exerted a long-lasting influence on Hungarian biochemistry through his disciples.
Science China Chemistry ( IF 0 ) Pub Date: 2022-01-19 , DOI:
10.1098/rsnr.2021.0040
Visualization is central to both the practice of astronomical science and its popularization. However, the dominant forms of imagery in many forms of mid-nineteenth century astronomical popularization are not observational images but rather geometrical diagrams. I describe two modes of visual representation of astronomy in this period and argue that these were based in two different conceptions of the science itself: as the sublime science revealing the power of Creation, or as the first and perfect mathematically pure science. Whereas these two modes were often kept distinct, there are notable examples of them being combined.
Science China Chemistry ( IF 0 ) Pub Date: 2022-01-05 , DOI:
10.1098/rsnr.2021.0027
The examination of unknown sources reveals that by the end of the fifteenth and the beginning of the sixteenth century, there was a widespread awareness in Italy of the damage produced by the passing of time on books and manuscripts. The expression used to describe such cases was lettere svanite or caduche, which indicated that the writing had faded and was almost unreadable, and, as such, hard to transcribe, indicating that the manuscript needed to be preserved from further damage. Already between 1550 and 1552, in Rome and Venice, some ecclesiastics of the Roman Curia attempted to brighten ancient writing, using vegetable distillate high in tannin. In two cases, it is possible to identify manuscripts processed with this method and to determine the preservation formula as well as an accurate description of each step of the method. The process, now brought back to light, anticipates the chemical experimentations by the Benedictines of St Maur and other techniques, widespread in the eighteenth century, and their basic chemical principle, namely the application of tannin. However, the earlier technique is paradoxically much more complicated than the one applied two centuries later.
Science China Chemistry ( IF 0 ) Pub Date: 2022-01-26 , DOI:
10.1098/rsnr.2021.0033
This article uses the records at the Royal Mint to explore how Isaac Newton worked with metal beyond his alchemical and natural philosophical pursuits. It demonstrates how institutional paperwork can be used to think in new ways about the management of working resources as well as the relationship of material and mental practices across the linked urban worlds of state, science and finance. It reveals how Newton negotiated artisanal and administrative skills through a learned ‘practical objectivity’, unable to rely wholly upon his scientific reputation or mathematical ability when working with men and metals within a government department. Finally, it illuminates how Newton's activities at the Mint intersected and influenced a growing interest in the pursuit of scholarly antiquarianism as well as commercial geology, mining, metallurgy and metrology in the early eighteenth century.
Science China Chemistry ( IF 0 ) Pub Date: 2022-02-23 , DOI:
10.1098/rsnr.2021.0044
Between 1605 and 1608 Knole was transformed into a dazzling Renaissance palace by Thomas Sackville, 1st Earl of Dorset. All around its largest Gallery ran a frieze of nearly fifty oval portraits, of which thirty-eight survive on their original rectangular framed oak panels. In 1702 the paintings were prised from their walls and moved elsewhere in the house. The surviving panels had deteriorated, mostly owing to movement in their wood being restrained by their original engaged batten frames. Sources state that in 1793 the paintings restorer Francis Parsons was responsible for significant interventions that effectively changed the set from fragments of a fitted Jacobean decorative interior into a hang of individual paintings in a more contemporary neoclassical livery. Aesthetic changes made by Parsons reflect a change in taste during this era whilst simultaneously addressing the paintings' physical deterioration—principally interventions to the back of the panels in an attempt to keep the portraits flat. Additionally, the set was augmented with six portraits, possibly older than Sackville's original set. These treatments carried out during the eighteenth century to stabilize, restore, augment and update this important Jacobean portrait set demonstrate careful manipulation of their condition and significance.
Science China Chemistry ( IF 0 ) Pub Date: 2021-09-29 , DOI:
10.1098/rsnr.2021.0041
In 1701, the Cotton Library became Britain's first nationally owned manuscript collection, before entering the newly instituted British Museum in 1757. In the intervening years it was threatened by damp, neglect, inadequate organization, and a fire that wrought havoc on its material's survival. Through a detailed analysis of the content, form and language of contemporary inventories and catalogues, this essay explores how the library could sustain a hybrid identity as both a durable, nationally significant repository and a precarious assemblage of fragile paper and parchment during the eighteenth century. Analysing the ways in which custodians of the Cotton Library articulated their work reveals a historically repeating narrative of neglect, loss and recovery that echoed from the collection's seventeenth-century inception to the major restoration work carried out in the mid-nineteenth century. Instrumental in shaping the Cotton Library's identities, as well as how the discipline of antiquarianism perceived itself, this dialectic of preservation depended on, and was threatened by, the eroding forces of time's teeth.
The instruments of expeditionary science and the reworking of nineteenth-century magnetic experiment
Science China Chemistry ( IF 0 ) Pub Date: 2022-03-30 , DOI:
10.1098/rsnr.2022.0002
During the mid-nineteenth century, British naval expeditions navigated the world as part of the most extensive scientific undertaking of the age. Between 1839 and the early 1850s, the British government orchestrated a global surveying of the Earth's magnetic phenomena: this was a philosophical enterprise of unprecedented state support and geographical extent. But to conduct this investigation relied on the use of immensely delicate instruments, known as ‘dipping needles’. The most celebrated of these were those of Robert Were Fox, designed and built in Cornwall. Yet these devices were difficult to physically maintain and ensuring accuracy throughout a magnetic experiment was challenging. In 2020, Crosbie Smith and I took an original Fox dipping needle on a voyage from Falmouth to Cape Town, retracing the routes of survey expeditions, including James Clark Ross's 1839–43 Antarctic venture. The article offers an account of our experiences, combined with historical reports of the instrument's past performances. It explores the instrumental challenges involved in nineteenth-century global experimental investigation. The great problem for the British magnetic survey was of coordinating standardized experimental measurements over vast expanses of space and time. As this article argues, this was very much a question of instrumental management, both of dipping needles and of human performers.
Science China Chemistry ( IF 0 ) Pub Date: 2021-11-03 , DOI:
10.1098/rsnr.2021.0048
Historians have unanimously credited Christopher Wren with having constructed a weather clock (a self-registering instrument) in the early 1660s. This conclusion was based on the account of the French diplomat Balthasar de Monconys, which included a sketch uncannily similar to an undated drawing by Wren of the weather clock. By critically re-examining the available sources, I argue that one can infer that Wren never actually constructed a weather clock. What Monconys saw and sketched was, in fact, a drawing produced by Wren for a meeting of the Royal Society that took place on 8 January 1662. I further show that there is strong evidence to assume that Wren's drawing for the Royal Society is the undated drawing preserved at the Royal Institute of British Architects. The new context in which I place Wren's drawing provides an incentive to look at it with fresh eyes. Though the drawing does not represent a device actually constructed by Wren, it still bears (unexpected) connections to the material world that surrounded him. The analysis of the drawing developed in this article will be relevant for historians interested in the role that images can play as historical evidence.
Supplementary Information
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